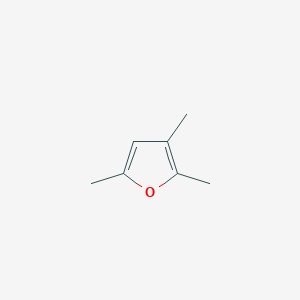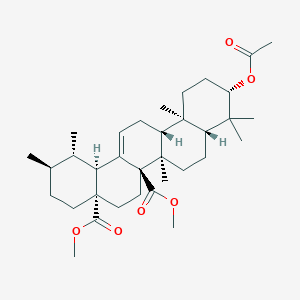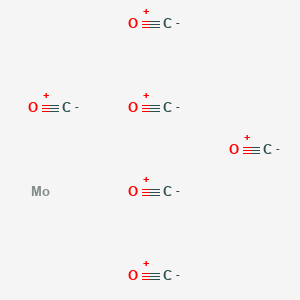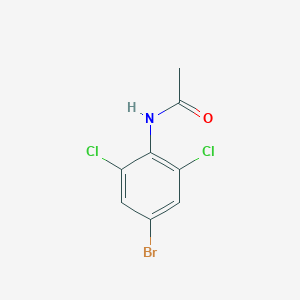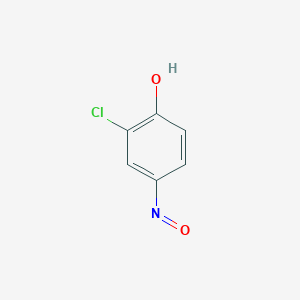
Titanium disulfate
概要
説明
Titanium disulfate is a chemical compound with the molecular formula O8S2Ti. It is a layered transition metal dichalcogenide that has been widely used in various scientific research applications due to its unique properties .
Molecular Structure Analysis
The molecular formula of Titanium disulfate is O8S2Ti. The average mass is 239.992 Da and the Monoisotopic mass is 239.851410 Da .Chemical Reactions Analysis
Titanium disulfate has been widely used in various scientific research applications due to its unique properties. It has been used as a catalyst for chemical reactions, as an electrode material in batteries and supercapacitors, and as a lubricant in mechanical systems .Physical And Chemical Properties Analysis
Titanium disulfate is a layered transition metal dichalcogenide. It has a layered structure and adopts a hexagonal close packed (hcp) structure . The individual layers of Titanium disulfate are bound together by van der Waals forces, which are relatively weak intermolecular forces .科学的研究の応用
- Field : Nanophotonics Materials and Devices
- Application : Titanium Disulfide (TiS2) is used as a saturable absorber for generating passively mode-locked and Q-switched ultra-fast fiber lasers .
- Method : Stable mode-locked pulses centered at 1531.69 nm with the minimum pulse width of 2.36 ps were obtained . By reducing the length of the laser cavity and optimizing the cavity loss, Q-switched operation with a maximum pulse energy of 67.2 nJ and a minimum pulse duration of 2.34 µs was also obtained .
- Results : The repetition rate monotonically increased from 13.17 kHz to 48.45 kHz with about a 35 kHz tuning range . The experiment results fully indicate that TiS2 exhibits excellent nonlinear absorption performance and significant potential in acting as ultra-fast photonics devices .
- Field : Energy Storage
- Application : TiS2 has been employed as a cathode material in rechargeable batteries .
- Method : In the case of lithium batteries, a redox reaction occurs during the intercalation process: TiS2 + Li → LiTiS2 . During intercalation, the interlayer spacing expands (the lattice “swells”) and the electrical conductivity of the material increases .
- Results : The result is a rechargeable battery with high energy storage capacity .
Ultra-Fast Fiber Lasers
Electrode Material in Batteries and Supercapacitors
- Field : Material Science
- Application : Titanium disulfide is used in photocatalysis and photovoltaics .
- Results : The outcomes would also depend on the specific system, but in general, the use of TiS2 can increase the efficiency of photocatalytic reactions and photovoltaic cells .
- Field : Energy Storage
- Application : Titanium disulfide is a promising anode material for sodium-ion batteries due to its high theoretical capacity .
- Method : However, it suffers from severe volume variation and shuttle effect of the intermediate polysulfides .
- Results : The specific outcomes would depend on the design of the battery, but in general, the use of TiS2 as an anode can increase the energy storage capacity of sodium-ion batteries .
Photocatalysis and Photovoltaics
Anode Material for Sodium-Ion Batteries
Safety And Hazards
特性
IUPAC Name |
titanium(4+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.Ti/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUMBHAAKGUHAR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O8S2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950648 | |
| Record name | Titanium(4+) disulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green solid; [HSDB] Aqueous solution 15%: Colorless or mauve tinted liquid; [MSDSonline] | |
| Record name | Titanium disulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7454 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
White cake-like solid; sol in water; highly acidic, similar to 50% sulfuric acid; hygroscopic; specific gravity about 1.47 /Titanium sulfate nonahydrate/, INSOL IN COLD OR HOT WATER; SOL IN DIL ACID; INSOL IN ALC, ETHER, CONCN SULFURIC ACID. | |
| Record name | TITANIUM DISULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Titanium(IV) sulfate | |
Color/Form |
GREEN POWDER | |
CAS RN |
13693-11-3, 27960-69-6 | |
| Record name | Titanium disulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013693113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, titanium(4+) salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027960696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium(4+) disulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TITANIUM DISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40HP4T69SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TITANIUM DISULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

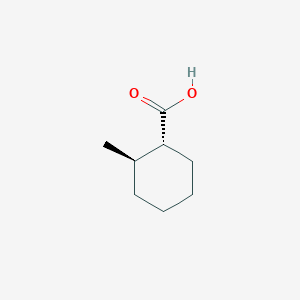
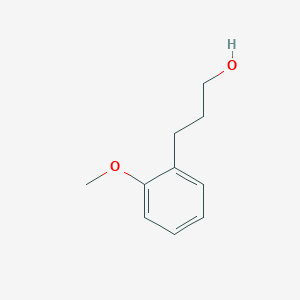
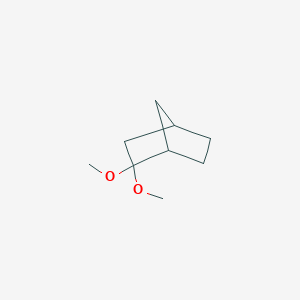
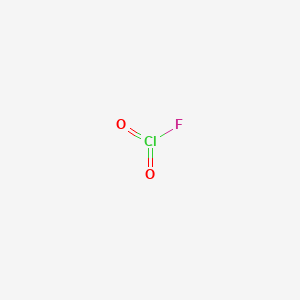
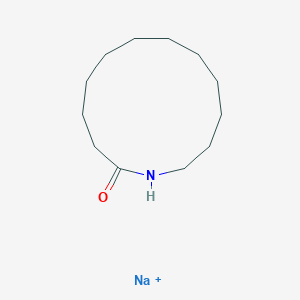

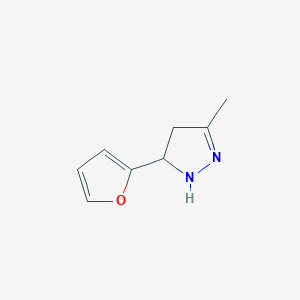
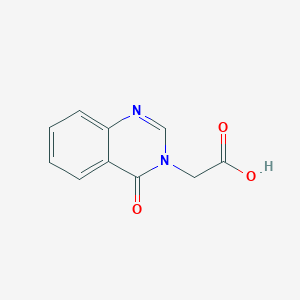
![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
